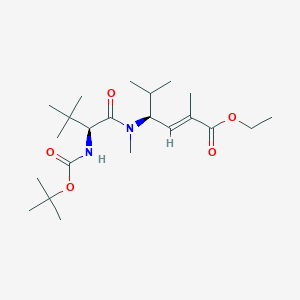

Taltobulin intermediate-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVQAHFZVUOFQ-IDGBWPAGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taltobulin Intermediate-4: A Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, known for its antimicrotubule activity and its ability to circumvent P-glycoprotein-mediated resistance in cancer cells. A key component in the convergent synthesis of Taltobulin is Taltobulin intermediate-4. This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this crucial intermediate, intended to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a key building block in the total synthesis of Taltobulin. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanamido)-2,5-dimethylhex-2-enoate | Inferred from Synthesis |

| Molecular Formula | C₂₂H₄₀N₂O₅ | [1] |

| Molecular Weight | 412.56 g/mol | [1] |

| CAS Number | 187345-37-5 | [1] |

| Appearance | Oil | [1] |

| Color | Colorless to light yellow | [1] |

| SMILES | CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C | [1] |

| Solubility | DMSO: 100 mg/mL (242.39 mM) | [1] |

| Storage | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key precursor fragments followed by their coupling. The overall synthetic strategy for Taltobulin is a convergent route, where different parts of the molecule are synthesized separately and then joined together.[2]

Synthesis of Precursor: (2S,3S)-2-(methylamino)-3-phenylbutanoic acid

One of the initial building blocks is a non-standard amino acid. While not directly part of intermediate-4, its synthesis is a critical first stage in the overall production of Taltobulin.

Table 2: Properties of (2S,3S)-2-(methylamino)-3-phenylbutanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| IUPAC Name | (2S,3S)-2-(methylamino)-3-phenylbutanoic acid | [3] |

| SMILES | C--INVALID-LINK----INVALID-LINK--NC | [3] |

General Synthetic Scheme

The synthesis of Taltobulin, and by extension its intermediates, involves peptide coupling reactions. A general representation of the synthetic pathway leading to Taltobulin is depicted below. This compound is formed through the coupling of a protected dipeptide with an unsaturated ester fragment.

Caption: Convergent synthesis pathway for Taltobulin.

Experimental Protocol for this compound Synthesis (General Procedure)

The following is a generalized experimental protocol based on standard peptide coupling techniques and information inferred from the synthesis of similar compounds.[4]

Materials:

-

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid

-

(S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

-

Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

To a solution of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid in anhydrous DMF, add the coupling agent (e.g., HATU) and a tertiary amine base (e.g., DIPEA).

-

Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Add a solution of (S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate in anhydrous DMF to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless to light yellow oil.

Note: Specific reaction times, temperatures, and molar equivalents of reagents would be detailed in the supplementary information of the primary literature, which was not publicly accessible.

Role in Microtubule Disruption

This compound is a precursor to Taltobulin, a potent inhibitor of tubulin polymerization. Taltobulin disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][5]

Caption: Mechanism of Taltobulin-induced apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To assess the biological activity of Taltobulin and its analogs, an in vitro tubulin polymerization assay is commonly employed. While this compound is not the final active compound, this assay is crucial for evaluating the end-product of the synthesis in which it is a part.

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Conclusion

This compound is a vital molecule in the synthetic pathway to the potent anticancer agent, Taltobulin. Understanding its chemical properties and the intricacies of its synthesis is fundamental for the efficient production of Taltobulin and the development of novel analogs with improved therapeutic profiles. The provided information, compiled from available scientific literature and chemical databases, serves as a foundational guide for researchers in this endeavor. Further detailed experimental data, particularly spectroscopic characterization, would be invaluable and is likely contained within the supplementary materials of specialized medicinal chemistry journals.

References

- 1. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S,3S)-2-(methylamino)-3-phenylbutanoic acid | C11H15NO2 | CID 93676772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. VAR2CSA-drug conjugates - Patent US-10675355-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Taltobulin Intermediate-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin. As an antimitotic agent, it inhibits tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells. Its efficacy against multidrug-resistant tumors has made it a significant compound in oncology research and a payload candidate for antibody-drug conjugates (ADCs). This technical guide focuses on Taltobulin intermediate-4, a key building block in the convergent synthesis of Taltobulin.

Chemical Identity and Properties

This compound is a chemically synthesized molecule that serves as a precursor in the total synthesis of Taltobulin. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | (2S,4E)-2-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)-N,5-dimethyl-N-((S)-1-phenylethyl)hex-4-enamide |

| CAS Number | 187345-37-5 |

| Molecular Formula | C₂₂H₄₀N₂O₅ |

| Molecular Weight | 412.56 g/mol |

| SMILES | CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Storage | Store at -20°C to -80°C for long-term stability. |

Role in Taltobulin Synthesis: A Convergent Approach

The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then joined together in the final stages. This approach is generally more efficient for complex molecules. This compound is one of these crucial, pre-synthesized fragments.

The overall synthesis involves the coupling of three key building blocks. While the exact, detailed step-by-step synthesis involving intermediate-4 is not publicly available in extensive detail, the general synthetic strategy points to its role as a dipeptide fragment that is later coupled with a third amino acid derivative to complete the Taltobulin backbone.

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be inferred from the known synthesis of Taltobulin and related compounds. The synthesis would likely involve the coupling of two protected amino acid derivatives.

General Hypothetical Synthesis:

-

Starting Materials:

-

N-Boc-L-tert-leucine

-

(E)-ethyl 4-(methylamino)-2,5-dimethylhex-2-enoate

-

-

Coupling Reaction:

-

Dissolve N-Boc-L-tert-leucine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Activate the carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add (E)-ethyl 4-(methylamino)-2,5-dimethylhex-2-enoate to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for this particular synthesis.

Data Presentation

Currently, there is no publicly available quantitative analytical data for this compound, such as NMR, IR, or mass spectrometry data. This information is likely held as proprietary by the organizations that have synthesized Taltobulin.

Biological Significance of the Taltobulin Core

Taltobulin's mechanism of action is centered on its interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division.

By binding to tubulin, Taltobulin prevents the polymerization of microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, ultimately leading to cell cycle arrest in the M phase (mitosis) and the induction of programmed cell death, or apoptosis. This targeted action on rapidly dividing cells is what makes Taltobulin a potent anti-cancer agent.

Conclusion

This compound is a vital component in the synthetic pathway of the powerful antimitotic agent, Taltobulin. While detailed public data on its synthesis and characterization are scarce, its structure and role in the convergent synthesis are understood. The study of such intermediates is crucial for optimizing the production of complex therapeutic molecules like Taltobulin and for the development of new, more effective anti-cancer drugs. Further research and publication of detailed synthetic methodologies would be of great benefit to the scientific community.

Synthesis Pathway of Taltobulin Intermediate-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Taltobulin intermediate-4, a key dipeptide fragment in the convergent synthesis of the potent antimitotic agent, Taltobulin (HTI-286). Taltobulin, a synthetic analogue of the marine natural product Hemiasterlin, has demonstrated significant activity against various cancer cell lines. The synthesis of Taltobulin relies on the preparation of key building blocks, followed by their sequential coupling. This compound, identified as N-(tert-butoxycarbonyl)-N-methyl-L-valinyl-L-tert-leucine methyl ester, constitutes the C-terminal dipeptide fragment of the final molecule.

This guide provides a comprehensive overview of the synthetic route to this intermediate, including detailed experimental protocols and quantitative data, to assist researchers in the fields of medicinal chemistry and drug development.

Synthesis Overview

The synthesis of this compound is a convergent process that involves three main stages:

-

Preparation of the N-terminal amino acid building block: Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH).

-

Preparation of the C-terminal amino acid building block: Synthesis of L-tert-leucine methyl ester hydrochloride (H-L-Tle-OMe·HCl).

-

Peptide Coupling: Amide bond formation between the two building blocks to yield the target dipeptide, this compound.

The overall synthetic pathway is depicted in the following diagram:

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting materials and the final peptide coupling reaction to form this compound.

Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH)

The synthesis of the N-terminal building block involves two steps: Boc protection of L-valine followed by N-methylation.

Step 1a: Synthesis of N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

A standard procedure for the protection of the amino group of L-valine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is employed.

Step 1b: Synthesis of N-(tert-butoxycarbonyl)-N-methyl-L-valine (Boc-N-Me-Val-OH)

The N-methylation of Boc-L-valine is achieved using sodium hydride and methyl iodide.

| Parameter | Value | Reference |

| Starting Material | Boc-L-valine | Commercially available |

| Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) | N/A |

| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |

| Reaction Temperature | 0 °C to room temperature | N/A |

| Reaction Time | Overnight | N/A |

| Yield | Not explicitly reported for this specific reaction in the context of Taltobulin synthesis. | N/A |

Experimental Protocol:

To a solution of Boc-L-valine in anhydrous THF at 0 °C is added sodium hydride in portions. After stirring for a short period, methyl iodide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified.

Synthesis of L-tert-leucine methyl ester hydrochloride (H-L-Tle-OMe·HCl)

The C-terminal building block is prepared by the esterification of L-tert-leucine.

| Parameter | Value | Reference |

| Starting Material | L-tert-leucine | Commercially available |

| Reagents | Thionyl chloride (SOCl₂) | N/A |

| Solvent | Methanol (MeOH) | N/A |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | Not specified | N/A |

| Yield | Not explicitly reported for this specific reaction in the context of Taltobulin synthesis. | N/A |

Experimental Protocol:

L-tert-leucine is suspended in methanol, and thionyl chloride is added dropwise at 0 °C. The reaction mixture is then heated to reflux. After completion, the solvent is removed under reduced pressure to yield the desired product.

Peptide Coupling: Synthesis of this compound

The final step involves the coupling of the two synthesized building blocks using a suitable peptide coupling reagent. Due to the steric hindrance of the N-methylated valine and the tert-leucine residue, a potent coupling reagent such as HATU is employed.

| Parameter | Value | Reference |

| Starting Materials | Boc-N-methyl-L-valine, L-tert-leucine methyl ester hydrochloride | Synthesized as above |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N/A |

| Base | N,N-Diisopropylethylamine (DIPEA) | N/A |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | N/A |

| Reaction Temperature | Room temperature | N/A |

| Reaction Time | Not specified | N/A |

| Yield | Not explicitly reported for this specific reaction in the context of Taltobulin synthesis. | N/A |

Experimental Protocol:

To a solution of Boc-N-methyl-L-valine, L-tert-leucine methyl ester hydrochloride, and HATU in anhydrous DMF is added DIPEA. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified by column chromatography.

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key stages and transformations.

Conclusion

This technical guide outlines a reliable and convergent pathway for the synthesis of this compound. The provided methodologies, while based on established synthetic transformations, serve as a foundational guide for researchers. It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. The successful synthesis of this key dipeptide fragment is a critical step towards the total synthesis of Taltobulin and its analogues for further investigation in cancer research and drug development.

The Crucial Role of Taltobulin Intermediate-4 in the Convergent Synthesis of a Potent Antimitotic Agent

For Immediate Release

This technical guide provides an in-depth analysis of Taltobulin intermediate-4, a key building block in the convergent synthesis of Taltobulin. Taltobulin is a powerful synthetic analog of the natural tripeptide hemiasterlin, exhibiting potent activity as a tubulin polymerization inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed overview of the synthesis, experimental protocols, and the biological context of Taltobulin and its intermediates.

Taltobulin is a significant compound in the landscape of anticancer agent development, primarily due to its function as a cytotoxic component in antibody-drug conjugates (ADCs).[2] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The synthesis of Taltobulin is a complex process that relies on a convergent strategy, where different fragments of the molecule are synthesized independently before being coupled together. This compound plays a pivotal role in this strategy, representing a significant portion of the final molecule's backbone.

The Convergent Synthesis of Taltobulin

The synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of several key building blocks that are subsequently coupled to form the final product.[1] This approach allows for greater efficiency and flexibility in the overall synthesis. The key fragments are synthesized through multi-step sequences and then brought together in the final stages.

Role and Position of this compound

This compound, with the IUPAC name (S,E)-Ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate and CAS number 187345-37-5, is a central component in the Taltobulin synthesis. It is formed by the coupling of two smaller fragments and contains a crucial E-double bond, which is established through a Wittig olefination reaction.[1] This intermediate essentially constitutes the dipeptide core of the Taltobulin molecule, containing two of the three modified amino acid residues.

The general synthetic workflow leading to and involving this compound can be visualized as follows:

Data Presentation

| Parameter | Value |

| IUPAC Name | (S,E)-Ethyl 4-((S)-2-((tert-butoxycarbonyl)amino)-N,3,3-trimethylbutanamido)-2,5-dimethylhex-2-enoate |

| CAS Number | 187345-37-5 |

| Molecular Formula | C₂₂H₄₀N₂O₅ |

| Molecular Weight | 412.56 g/mol |

| Key Synthetic Reactions | Wittig Olefination, Peptide Coupling |

| Role in Synthesis | Core dipeptide fragment of Taltobulin |

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are often proprietary. However, based on established chemical principles, representative methodologies for the key transformations are provided below.

General Protocol for Wittig Olefination

The E-double bond in a precursor to this compound is established via a Wittig reaction. Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene.

Materials:

-

Aldehyde (e.g., N-Boc-N-methyl-L-valinal)

-

Stabilized phosphonium (B103445) ylide (e.g., [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

The aldehyde is dissolved in the anhydrous solvent under an inert atmosphere.

-

The phosphonium ylide is added to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired E-alkenoate.

General Protocol for Peptide Coupling

The formation of the amide bonds in this compound is achieved through standard peptide coupling reactions. Various coupling reagents can be employed to facilitate this transformation.

Materials:

-

N-protected amino acid (carboxyl component)

-

Amino acid ester (amine component)

-

Coupling reagent (e.g., HATU, HBTU, or DCC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

The N-protected amino acid, the amino acid ester, and the coupling reagent are dissolved in the anhydrous solvent under an inert atmosphere.

-

The mixture is cooled to 0 °C.

-

The non-nucleophilic base (DIPEA) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then diluted with a suitable organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired peptide.

Signaling Pathways and Mechanism of Action

Taltobulin exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. The mechanism of action is independent of the synthetic pathway of its intermediates.

References

Taltobulin Intermediate-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. As an antimicrotubule agent, it has demonstrated significant potential in oncology research due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key advantage of Taltobulin is its capacity to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. This technical guide provides an in-depth overview of Taltobulin intermediate-4, a crucial component in the synthesis of Taltobulin, and details the core scientific principles and methodologies associated with the final compound.

This compound: Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 187345-37-5[1] |

Quantitative Data: In Vitro Potency of Taltobulin

Taltobulin exhibits potent cytotoxic activity across a broad range of human tumor cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values.

| Cell Line Category | Number of Cell Lines | Average IC50 (nM) | Median IC50 (nM) |

| Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 18 | 2.5 ± 2.1 | 1.7 |

Data derived from studies on 18 human tumor cell lines with a 3-day exposure to Taltobulin.[2]

Signaling Pathway and Mechanism of Action

Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The signaling pathway initiated by Taltobulin is visualized below.

Caption: Taltobulin's mechanism of action leading to apoptosis.

Experimental Protocols

Synthesis of Taltobulin: A Convergent Approach

The synthesis of Taltobulin is accomplished through a convergent route, which involves the preparation of key building blocks that are subsequently coupled to form the final product. This compound is a key component in this synthetic pathway.

Caption: A simplified workflow for the synthesis of Taltobulin.

A detailed experimental protocol for the synthesis is beyond the scope of this guide but can be found in the referenced literature. The process generally involves the sequential coupling of amino acid-like building blocks, with this compound being a significant precursor to the final molecule.[3][4]

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the inhibitory effect of Taltobulin on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer.

Materials:

-

Lyophilized tubulin (≥99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Taltobulin stock solution (in DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[5][6]

-

Compound Preparation: Prepare serial dilutions of Taltobulin in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

-

Assay Initiation: In a pre-warmed 96-well plate at 37°C, pipette 10 µL of the compound dilutions or controls into the respective wells. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[5]

-

Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5][6]

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization in the presence of Taltobulin are compared to the vehicle control to determine its inhibitory activity.

Cell-Based Mitotic Arrest Assay

This assay quantifies the accumulation of cells in the G2/M phase of the cell cycle following treatment with Taltobulin.

Principle: Cells are treated with Taltobulin, harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Taltobulin stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Taltobulin for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in Taltobulin-treated cells compared to the control indicates mitotic arrest.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay detects and quantifies apoptosis induced by Taltobulin.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Taltobulin stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Taltobulin as described in the mitotic arrest assay.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound is a vital precursor in the synthesis of Taltobulin, a promising anticancer agent with a distinct mechanism of action. The methodologies outlined in this guide provide a framework for researchers to investigate the synthesis, mechanism, and cellular effects of Taltobulin and its analogs. The ability of Taltobulin to overcome drug resistance highlights its potential for further development in cancer therapeutics.

References

- 1. This compound 187345-37-5 | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Taltobulin Intermediate-4: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Taltobulin intermediate-4, a key component in the synthesis of the potent antimitotic agent Taltobulin. This document outlines its physicochemical properties, available experimental protocols, and the critical signaling pathways influenced by the final compound, Taltobulin.

Physicochemical Properties of Taltobulin Intermediates

A clear understanding of the molecular characteristics of Taltobulin and its intermediates is fundamental for synthesis optimization and analytical method development. The table below summarizes the key quantitative data for this compound and related compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 187345-37-5 | C₂₂H₄₀N₂O₅ | 412.56 |

| Taltobulin intermediate-1 | Not Available | C₁₇H₂₅NO₄ | 307.39 |

| Taltobulin intermediate-6 | Not Available | C₂₂H₄₀N₂O₅ | 412.56 |

| Taltobulin intermediate-8 | 676487-38-0 | C₁₇H₂₅NO₄ | 307.38 |

| Taltobulin intermediate-12 | Not Available | C₁₂H₁₅NO₃ | 221.25 |

Experimental Protocols

While detailed synthetic procedures for this compound are proprietary and not publicly available, a general protocol for the preparation of a suspended solution for in vivo administration has been described.[1]

Preparation of a 2.5 mg/mL Suspended Solution for Oral and Intraperitoneal Injection: [1]

-

Prepare a 25.0 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 to the solution and continue to mix until it is evenly dispersed.

-

Adjust the final volume to 1 mL by adding 450 µL of saline solution and mix to ensure a uniform suspension.

Storage Conditions:

-

Stock Solution: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Mechanism of Action and Signaling Pathways

Taltobulin, the final product synthesized from intermediate-4, is a potent inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1]

Recent studies have elucidated signaling pathways that can confer resistance to Taltobulin. Specifically, Fibroblast Growth Factor 1 (FGF1) has been shown to protect MCF-7 breast cancer cells from Taltobulin-induced cytotoxicity.[2] This protective effect is mediated through the activation of two key signaling cascades: the MEK/ERK pathway and the PI3K/AKT pathway.[2]

The following diagram illustrates the mechanism of action of Taltobulin and the protective signaling pathways activated by FGF1.

Caption: Taltobulin's mechanism and FGF1-mediated resistance pathways.

This diagram illustrates that Taltobulin directly inhibits tubulin polymerization, a critical step for microtubule formation, leading to mitotic arrest and subsequent apoptosis. Concurrently, the binding of FGF1 to its receptor (FGFR) can activate the PI3K/AKT and MEK/ERK signaling pathways, which promote cell proliferation and survival, thereby counteracting the cytotoxic effects of Taltobulin. Understanding these resistance pathways is crucial for the development of effective combination therapies.

References

Taltobulin Intermediate-4: A Precursor to a Potent Antimicrotubule Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (HTI-286, SPA-110) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin, which has demonstrated significant potential as an antimitotic and antineoplastic agent. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. Taltobulin intermediate-4 is a key chemical precursor in the convergent synthesis of Taltobulin. While not pharmacologically active itself, its efficient synthesis is crucial for the production of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the mechanism of action of Taltobulin, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Taltobulin

Taltobulin exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells.

The key events in Taltobulin's mechanism of action are:

-

Tubulin Binding: Taltobulin binds to the Vinca domain of β-tubulin, a site distinct from the taxane-binding site. This binding destabilizes the tubulin structure.

-

Inhibition of Polymerization: By binding to tubulin, Taltobulin inhibits the assembly of microtubules. This leads to a decrease in the cellular microtubule mass.

-

Mitotic Arrest: The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint (SAC). This checkpoint mechanism halts the cell cycle in the M phase (mitosis) to prevent chromosomal missegregation.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This programmed cell death is a key outcome of Taltobulin's activity in cancer cells.

Quantitative Data

The potency of Taltobulin has been evaluated in numerous cancer cell lines. The following tables summarize its in vitro cytotoxic activity and its inhibitory effect on tubulin polymerization.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung | 2.1 | [1] |

| HCT116 | Colon | 1.8 | [1] |

| MCF7 | Breast | 3.0 | [1] |

| OVCAR-3 | Ovarian | 1.5 | [1] |

| PC-3 | Prostate | 2.8 | [1] |

| U251 | Glioblastoma | 2.5 | [1] |

Table 1: In Vitro Cytotoxicity of Taltobulin in Various Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour incubation period.

| Assay Type | Parameter | Value | Reference |

| In vitro tubulin polymerization | IC50 | ~2 µM | [2] |

| Cell-based microtubule disruption | EC50 | ~5 nM | [1] |

Table 2: Inhibitory Activity of Taltobulin on Tubulin Polymerization and Microtubule Integrity.

Signaling Pathways

The induction of apoptosis by Taltobulin following mitotic arrest is a complex process involving multiple signaling pathways. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Apoptotic signaling pathway induced by Taltobulin.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a method to measure the effect of Taltobulin on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Taltobulin

-

DMSO (vehicle control)

-

Pre-chilled 96-well half-area plates

-

Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare a stock solution of Taltobulin in DMSO. Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup:

-

Add 10 µL of the diluted Taltobulin or vehicle control to the wells of a pre-chilled 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Taltobulin concentration.

-

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

The Role of this compound in Synthesis

Taltobulin is synthesized via a convergent route, where different molecular fragments are prepared separately and then coupled together. This compound is a key building block in this process. The following diagram illustrates a simplified synthetic scheme highlighting the position of intermediate-4.

Caption: Simplified convergent synthesis of Taltobulin showing the role of Intermediate-4.[2]

Conclusion

Taltobulin is a potent antimicrotubule agent that induces mitotic arrest and apoptosis in cancer cells. Its mechanism of action is well-characterized, and its efficacy has been demonstrated across a range of cancer cell lines. This compound is an essential precursor in the chemical synthesis of this promising therapeutic agent. The detailed understanding of Taltobulin's pharmacology and the robust synthetic route involving key intermediates like intermediate-4 are critical for its continued development and potential clinical application. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

Taltobulin Intermediate-4 and its Role in the Inhibition of Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin, which has demonstrated significant activity as a microtubule-destabilizing agent. It effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the relationship between Taltobulin and tubulin polymerization, with a focus on the role of Taltobulin intermediate-4 as a key precursor in its synthesis. While this compound itself is not reported to have direct activity on tubulin, its synthesis is a critical step in producing the highly active Taltobulin molecule. This document details the mechanism of action of Taltobulin, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes key pathways and workflows.

Taltobulin: Mechanism of Action

Taltobulin exerts its potent anti-cancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

The mechanism of action of Taltobulin can be summarized as follows:

-

Binding to Tubulin: Taltobulin binds to the vinca (B1221190) domain of β-tubulin, a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites.

-

Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1]

-

Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of existing microtubules, thereby disrupting the dynamic equilibrium necessary for their function.

-

Mitotic Arrest: The disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Quantitative Data: In Vitro Efficacy of Taltobulin

The following tables summarize the in vitro activity of Taltobulin against various cancer cell lines and its effect on tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Taltobulin against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 1.1 |

| HL-60(TB) | Leukemia | 1.3 |

| MOLT-4 | Leukemia | 1.0 |

| RPMI-8226 | Leukemia | 1.5 |

| SR | Leukemia | 1.7 |

| NCI/ADR-RES | Ovarian | 4.8 |

| OVCAR-3 | Ovarian | 2.0 |

| OVCAR-5 | Ovarian | 2.2 |

| OVCAR-8 | Ovarian | 2.1 |

| NCI-H226 | Non-Small Cell Lung | 2.8 |

| NCI-H322M | Non-Small Cell Lung | 3.1 |

| NCI-H460 | Non-Small Cell Lung | 2.5 |

| NCI-H522 | Non-Small Cell Lung | 3.5 |

| MCF7 | Breast | 3.2 |

| MDA-MB-231/ATCC | Breast | 2.9 |

| COLO 205 | Colon | 2.3 |

| HT29 | Colon | 2.7 |

| SW-620 | Colon | 2.4 |

| LOX IMVI | Melanoma | 7.3 |

| MALME-3M | Melanoma | 4.5 |

| SK-MEL-2 | Melanoma | 3.9 |

| SK-MEL-28 | Melanoma | 4.1 |

| SK-MEL-5 | Melanoma | 3.6 |

| UACC-257 | Melanoma | 4.3 |

| UACC-62 | Melanoma | 3.8 |

| M14 | Melanoma | 4.0 |

Table 2: Inhibition of Tubulin Polymerization by Taltobulin

| Assay Type | Parameter | Value |

| In vitro tubulin polymerization | IC50 | ~2-5 µM (estimated from similar compounds) |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM in water)

-

Glycerol

-

Taltobulin stock solution (in DMSO)

-

Positive control (e.g., Nocodazole, Vinblastine)

-

Vehicle control (DMSO)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 5 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a 10x stock of Taltobulin and control compounds at various concentrations in GTB. The final DMSO concentration should not exceed 1%.

-

-

Reaction Setup (on ice):

-

In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a 100 µL final reaction volume, combine:

-

58 µL GTB

-

10 µL Glycerol

-

2 µL GTP solution (10 mM)

-

30 µL Tubulin (5 mg/mL)

-

-

-

Assay Execution:

-

Add 10 µL of the 10x test compound (Taltobulin) or control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

To initiate polymerization, add 90 µL of the tubulin polymerization mix to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves for each concentration.

-

Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase.

-

Calculate the percentage of inhibition for each Taltobulin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Taltobulin concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Microtubule Disruption Assay (Immunofluorescence)

This assay visualizes the effect of Taltobulin on the microtubule network within cells.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Cell culture medium and supplements

-

Taltobulin

-

DMSO (vehicle control)

-

Microtubule-stabilizing buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)

-

Paraformaldehyde (4% in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Taltobulin (and a DMSO control) for a specified period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging and Analysis:

-

Visualize the microtubule network using a fluorescence microscope.

-

Compare the microtubule structure in Taltobulin-treated cells to the control cells. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and disorganized or absent microtubule filaments.

-

Visualizations

Synthesis of Taltobulin from Intermediate-4

Caption: Synthetic pathway from this compound to Taltobulin.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Taltobulin-Induced Apoptosis

References

The Discovery and Synthesis of Taltobulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (B1684106) (formerly known as HTI-286 and SPA-110) is a potent synthetic, small-molecule inhibitor of tubulin polymerization that has demonstrated significant antimitotic and apoptotic activity across a range of cancer cell lines.[1][2] As a synthetic analogue of the natural tripeptide hemiasterlin (B1673049), taltobulin exhibits a key advantage in its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, history of synthesis, mechanism of action, and preclinical evaluation of taltobulin, with a focus on the technical details relevant to researchers in oncology and drug development.

Discovery and Rationale

Taltobulin was developed as a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[3] Hemiasterlin demonstrated potent inhibition of tubulin polymerization, a validated target for anticancer therapeutics. However, natural product sourcing and structural complexity can pose challenges for drug development. The synthesis of taltobulin was aimed at creating a more synthetically accessible molecule that retained or improved upon the biological activity and pharmacological properties of the natural product lead.[4] A significant achievement in the design of taltobulin was the replacement of the indole (B1671886) ring of a hemiasterlin precursor with a phenyl group, simplifying the structure while maintaining high potency.[2]

Synthesis of Taltobulin

Synthetic Strategy

The synthesis relies on the preparation of three key intermediates, followed by peptide coupling to assemble the final molecule. The stereochemical integrity is established through the use of chiral synthons and stereoselective reactions.

Key Methodologies

Stereoselective Introduction of the α-Amino Group via Evans Chiral Auxiliary:

To establish the desired stereochemistry of one of the amino acid-like fragments, the Evans chiral auxiliary method is employed.[2] This well-established method in asymmetric synthesis allows for the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone.

Representative Experimental Protocol (General Evans Aldol Reaction): To a solution of the N-acyloxazolidinone in an appropriate aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., diisopropylethylamine). The resulting enolate is then treated with the desired aldehyde. The reaction is quenched, and the product is purified. The chiral auxiliary is subsequently cleaved under mild conditions (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) to yield the chiral carboxylic acid.

Establishment of the E-Double Bond via Wittig Olefination:

The E-configuration of the double bond in another building block is installed using a Wittig reaction.[2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, providing a reliable method for alkene synthesis with good control over the double bond's location.

Representative Experimental Protocol (General Wittig Reaction): A phosphonium (B103445) salt is suspended in an anhydrous solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide. The aldehyde substrate is then added, and the reaction is allowed to warm to room temperature. After an aqueous workup, the product alkene is isolated and purified by chromatography.

Final Peptide Coupling Steps:

The final assembly of taltobulin involves sequential peptide coupling of the three building blocks.[2] Standard peptide coupling reagents are used to form the amide bonds.

Representative Experimental Protocol (General Peptide Coupling): To a solution of the carboxylic acid component in a suitable solvent (e.g., dimethylformamide) is added a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine). The amine component is then added, and the reaction is stirred until completion. The final product is purified, often by reverse-phase high-performance liquid chromatography (HPLC) on a small scale, or by crystallization for larger quantities.[2]

Mechanism of Action

Inhibition of Tubulin Polymerization

Taltobulin exerts its potent antimitotic effect by directly interacting with tubulin, the protein subunit of microtubules.[2] It inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle.[6]

Signaling Pathway to Apoptosis

The sustained mitotic arrest induced by taltobulin ultimately triggers programmed cell death, or apoptosis.[2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, which, when unresolved, initiates a signaling cascade that leads to the activation of caspases and the execution of apoptosis. While the specific downstream effectors of taltobulin-induced apoptosis are not fully elucidated in the available literature, the general pathway for microtubule-disrupting agents involves the intrinsic apoptotic pathway.

Caption: Taltobulin's mechanism of action leading to apoptosis.

Biological Activity and Preclinical Data

Taltobulin has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.

| Metric | Value | Cell Lines |

| Mean IC50 | 2.5 nM (± 2.1 nM) | 18 human tumor cell lines (including leukemia, ovarian, NSCLC, breast, colon, and melanoma) |

| Table 1: In Vitro Cytotoxicity of Taltobulin [2][6] |

A key feature of taltobulin is its efficacy against tumor models that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine, often due to the overexpression of P-glycoprotein.[2] Taltobulin is a poor substrate for this efflux pump, allowing it to maintain its cytotoxic activity in resistant cells.[2] In vivo studies using human tumor xenografts in nude mice have shown that taltobulin, administered intravenously or orally, can significantly inhibit tumor growth.[2][3]

Experimental Workflows

The evaluation of a novel tubulin inhibitor like taltobulin typically follows a multi-stage experimental workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Portico [access.portico.org]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Taltobulin Intermediate-4: A Technical Guide to Safety and Handling

Disclaimer: This document provides a technical overview and general safety guidance for Taltobulin intermediate-4 based on available information and established protocols for handling potent cytotoxic compounds. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this guide is not a substitute for a comprehensive, compound-specific risk assessment, which should be performed by qualified personnel before handling this material. All laboratory activities should be conducted in accordance with institutional and national safety regulations.

Introduction

This compound is a key chemical precursor in the synthesis of Taltobulin (also known as HTI-286), a potent tubulin polymerization inhibitor.[1] Taltobulin itself is utilized as a cytotoxic component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1] As an intermediate in the synthesis of a highly active cytotoxic agent, this compound should be handled with extreme caution, assuming it possesses significant biological activity and potential toxicity.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It outlines the inferred hazards, recommended handling procedures, and emergency protocols based on general guidelines for cytotoxic and hazardous pharmaceutical intermediates.

Hazard Identification and Assessment

While specific toxicological data for this compound is not available, its association with Taltobulin, a tubulin inhibitor that induces mitotic arrest and apoptosis, suggests that it should be treated as a hazardous substance.[1] Tubulin inhibitors are a class of cytotoxic agents that can be carcinogenic, mutagenic, and teratogenic.[2]

Potential Hazards:

-

High Potency and Cytotoxicity: Assumed to be cytotoxic and biologically active.

-

Routes of Exposure: Inhalation of aerosols, dermal absorption, and ingestion are potential routes of exposure.

-

Health Effects: Potential for acute and chronic health effects, including skin and eye irritation, organ damage, and reproductive harm.

Exposure Controls and Personal Protection

Due to the potent nature of this compound, stringent exposure controls are mandatory. All handling of this compound should be performed in a designated area within a certified chemical fume hood or other suitable containment enclosure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[3]

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles or a face shield in combination with safety glasses. | To protect eyes from splashes or airborne particles. |

| Body Protection | A fully buttoned lab coat with disposable sleeves or a disposable gown. | To protect skin and clothing from contamination. |

| Respiratory Protection | Work should be conducted in a chemical fume hood. For solid compounds, an N95 respirator may be necessary if there is a risk of aerosolization outside of a containment system. | To prevent inhalation of the solid compound or aerosols. |

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintain compound integrity and ensure personnel safety.

Handling

-

Designated Area: All weighing and solution preparation activities must be conducted in a designated and clearly marked area, such as a chemical fume hood.[3]

-

Solution Preparation: When preparing solutions, the solvent should be added to the powdered compound slowly to minimize the generation of dust and aerosols.[2]

-

Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[2]

Storage

The following storage conditions have been reported for this compound stock solutions:[1]

| Storage Temperature | Storage Period |

| -80°C | 6 months |

| -20°C | 1 month |

Store the compound in a clearly labeled, sealed container in a secure and ventilated area, segregated from incompatible materials. The storage location should be marked with a "Cytotoxic Agent" warning sign.[2]

Experimental Protocols and Workflows

The following diagrams illustrate general workflows for handling potent compounds and responding to spills. These are generalized protocols and should be adapted to specific institutional procedures.

Emergency Procedures

Spills

In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.[3] A spill kit should be readily available. For small spills, trained personnel wearing appropriate PPE should contain and clean the spill. All cleanup materials must be disposed of as cytotoxic waste.[4]

First Aid

-

Inhalation: Move the affected person to fresh air immediately and seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[2] This includes contaminated PPE, weighing paper, pipette tips, and any unused solutions.[3] Liquid waste should be collected in a designated, leak-proof, and clearly labeled container and should not be poured down the drain.[2] Solid waste should be collected in a dedicated, clearly labeled hazardous waste container.[3]

Conclusion

This compound is a precursor to a potent cytotoxic agent and must be handled with the utmost care. While specific safety data is lacking, the principles of handling hazardous and cytotoxic compounds provide a strong framework for ensuring the safety of laboratory personnel. A thorough risk assessment, strict adherence to handling protocols, and the consistent use of appropriate personal protective equipment are paramount. Researchers and institutions have a responsibility to seek out and implement the best practices for handling such materials to minimize exposure and ensure a safe working environment.

References

Taltobulin Intermediate-4: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taltobulin intermediate-4, a key component in the synthesis of the potent anti-tubulin agent Taltobulin. Taltobulin is a critical payload component in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6][7] This document consolidates available material safety information, physicochemical properties, and experimental protocols to support researchers and drug development professionals in the safe handling and effective use of this compound.

Chemical and Physical Properties

This compound is a synthetic compound that serves as a building block in the multi-step synthesis of Taltobulin.[1] Understanding its chemical and physical properties is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C22H40N2O5 | [1] |

| Molecular Weight | 412.56 g/mol | [1] |

| CAS Number | 187345-37-5 | [1] |

| Appearance | Oil | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | 99.57% | [1] |

| SMILES | CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C | [1] |

Safety and Handling

While a formal Material Safety Data Sheet (MSDS) is not publicly available, the following information has been compiled from supplier data to ensure safe handling and storage.

| Parameter | Recommendation | Reference |

| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

| Shipping | Room temperature in continental US; may vary elsewhere | [1] |

| General Handling | For research use only. Not for sale to patients. | [1] |

Experimental Protocols

Solubility

Accurate and reproducible preparation of this compound solutions is critical for in vitro and in vivo studies.

| Solvent | Concentration | Notes | Reference |

| DMSO | 100 mg/mL (242.39 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [1] |

In Vivo Formulation Protocols

The following protocols are recommended for preparing suspended solutions for oral and intraperitoneal injections.

Protocol 1: PEG300/Tween-80/Saline Formulation

-

Final Concentration: 2.5 mg/mL (6.06 mM)

-

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Procedure:

-

Add each solvent one by one.

-

Ultrasonic treatment is necessary to achieve a suspended solution.

-

-

Note: If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: SBE-β-CD/Saline Formulation

-

Final Concentration: 2.5 mg/mL (6.06 mM)

-

Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

-

Procedure:

-

Add each solvent one by one.

-

Ultrasonic treatment is necessary to achieve a suspended solution.

-

-

Note: This protocol also yields a suspended solution suitable for oral and intraperitoneal injection.[1]

Protocol 3: Corn Oil Formulation

-

Final Concentration: ≥ 2.5 mg/mL (6.06 mM)

-

Vehicle Composition: 10% DMSO, 90% Corn Oil

-

Result: This protocol yields a clear solution.[1]

Synthesis and Mechanism of Action

This compound is a precursor in the synthesis of Taltobulin (also known as HTI-286). Taltobulin is a potent synthetic analogue of the natural tripeptide hemiasterlin.[4]

Synthetic Pathway Overview

The synthesis of Taltobulin is a multi-step process. The diagram below illustrates the logical flow from key intermediates to the final active compound.

Caption: Convergent synthesis of Taltobulin from key intermediates.

Mechanism of Action of Taltobulin

Taltobulin functions as a powerful microtubule/tubulin inhibitor.[1][2][3][4][5][6][7] Its cytotoxic effects are achieved through the following mechanism:

References

Technical Guide: Physicochemical Properties of Taltobulin Intermediate-4

For Research Use Only. This document provides a technical overview of the solubility and storage conditions for Taltobulin intermediate-4, a key component in the synthesis of the potent microtubule inhibitor, Taltobulin.[1][2][3][4][5] The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex organic molecule that serves as a critical building block in the convergent synthesis of Taltobulin.[6] Taltobulin itself is a synthetic analogue of hemiasterlin (B1673049) and functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[6][7] Given the importance of this intermediate, a thorough understanding of its solubility and stability is paramount for successful synthesis, purification, and formulation development.[]

Solubility Profile

The solubility of this compound has been characterized in a range of common laboratory solvents. As is typical for complex synthetic intermediates, it exhibits higher solubility in organic solvents compared to aqueous media.[9] Quantitative data is summarized in Table 1. It is noted that for certain solvents, sonication or gentle heating may be required to facilitate dissolution, particularly at higher concentrations.[1][2][3] For hygroscopic solvents like DMSO, it is crucial to use a newly opened container to ensure accurate and reproducible solubility results.[2][3][7]

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Temperature | Notes |

| DMSO | 10 | Value not available | Room Temp | Pre-made solution available.[1] |

| DMSO | ≥ 100 | ≥ 166.16 | Room Temp | Data for a similar intermediate, Taltobulin intermediate-9. Requires sonication.[3] |

| DMSO | 200 | 650.64 | Room Temp | Data for a similar intermediate, Taltobulin intermediate-1. Requires sonication.[2] |

| Ethanol | Data not available | Data not available | Room Temp | |

| Methanol | Data not available | Data not available | Room Temp | |

| Acetonitrile | Data not available | Data not available | Room Temp | |

| Water | Insoluble | Insoluble | Room Temp |

Note: Molar concentrations are based on the specific molecular weights of the intermediates cited and are provided for reference.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound. The compound is available as an oil or a pre-dissolved solution.[1][2] Recommended storage conditions are detailed in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Form | Condition | Temperature | Duration | Atmosphere/Notes |

| Solid/Oil | Long-term | -20°C | 3 years | Data for a similar intermediate.[3][4] |

| Short-term | 4°C | 2 years | Data for a similar intermediate.[3][4] | |

| In Solvent | Long-term | -80°C | 6 Months | Must be sealed, protected from moisture and light.[1][2][3] |

| Short-term | -20°C | 1 Month | Must be sealed, protected from moisture and light.[1][2][3] |

For in-vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[1] If stock solutions are prepared, they should be stored under the conditions specified above to ensure stability.

Experimental Protocols

The following protocols describe generalized methods for determining the thermodynamic solubility and assessing the stability of pharmaceutical intermediates like this compound.

4.1 Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10][11]

-

Preparation : Add an excess amount of this compound solid to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, Ethanol).

-

Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.[10]

-

Sampling and Dilution : Carefully collect an aliquot from the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[12]

-

Calculation : Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility.